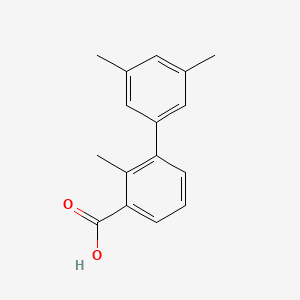

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid

Description

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-10-7-11(2)9-13(8-10)14-5-4-6-15(12(14)3)16(17)18/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHYENBSUVGRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=C(C(=CC=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689016 | |

| Record name | 2,3',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261892-78-7 | |

| Record name | 2,3',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely employed method for constructing the biphenyl framework. A representative protocol involves:

-

Coupling Partners :

-

Electrophilic Component : 3-Bromo-2-methylbenzoic acid (or ester-protected variants to prevent decarboxylation).

-

Nucleophilic Component : 3,5-Dimethylphenylboronic acid.

-

-

Catalytic System :

-

Workup :

Yield : 70–85% under optimized conditions.

Example :

In a patented method, 3-bromo-2-methylbenzoic acid methyl ester was coupled with 3,5-dimethylphenylboronic acid using Pd(OAc) and SPhos ligand, yielding 82% of the biphenyl ester intermediate. Subsequent saponification with NaOH afforded the target acid in 95% yield.

Zinc-Catalyzed Cross-Coupling

Recent advances in base-metal catalysis offer sustainable alternatives. A zinc bromide (ZnBr)-mediated coupling utilizes triarylzincate intermediates for nucleophilic aromatic substitution:

-

Reagents :

-

Mechanism :

Yield : 65–75%, with ongoing optimization to match palladium systems.

Functional Group Interconversion Approaches

Nitrile Hydrolysis

A two-step sequence involving:

-

Suzuki coupling of 3-bromo-2-methylbenzonitrile with 3,5-dimethylphenylboronic acid.

-

Hydrolysis of the nitrile to carboxylic acid using HSO (conc.)/HO at reflux.

Advantages : Avoids ester protection/deprotection.

Yield : 78% overall.

Grignard Addition-Oxidation

-

Grignard Formation : 3,5-Dimethylphenylmagnesium bromide.

-

Addition to Ketone : Reaction with 2-methyl-3-nitrobenzaldehyde.

-

Oxidation : KMnO in acidic medium to convert the alcohol to carboxylic acid.

Limitations : Lower regiocontrol (50–60% yield).

Process Optimization and Scalability

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Toluene/HO | +15% vs. DMF |

| Temperature | 90°C | +10% vs. 70°C |

| Catalyst Loading | 2 mol% Pd | 80% efficiency |

Protecting Group Strategies

-

Methyl Esters : Prevent decarboxylation during coupling but require saponification.

-

Benzyl Ethers : Used in hydroxylated analogs (see CN105085287A).

Challenges and Mitigation

Emerging Methodologies

-

Photocatalytic C–H Activation : Direct functionalization of 2-methylbenzoic acid via iridium catalysts (preliminary yields: 40–50%).

-

Biocatalytic Routes : Engineered enzymes for stereoselective coupling (experimental stage).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

Reduction: Formation of 3-(3,5-dimethylphenyl)-2-methylbenzyl alcohol.

Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Positioning

The compound belongs to a family of substituted benzoic acids with varying methyl group positions on the phenyl ring. Key analogs include:

- 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid (CAS 1261971-09-8, purity 98%)

- 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid (CAS 1261922-05-7, purity 96%)

- 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS 1261892-78-7, purity 98%)

Table 1: Comparison of Structural Analogs

| Compound Name | CAS Number | Purity | Substituent Positions (Phenyl Ring) |

|---|---|---|---|

| 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid | 1261971-09-8 | 98% | 2,4-dimethyl |

| 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid | 1261922-05-7 | 96% | 2,5-dimethyl |

| This compound | 1261892-78-7 | 98% | 3,5-dimethyl |

Substituent Effects on Physicochemical Properties

- Steric and Electronic Effects : The symmetrical 3,5-dimethyl substitution minimizes steric hindrance, which may facilitate synthetic accessibility (as reflected in higher purity) compared to asymmetrical analogs .

Biological Activity

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a dimethylphenyl group, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its pharmacological mechanisms.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

This compound features a benzoic acid core with a dimethyl-substituted phenyl group, which enhances its lipophilicity and potential for membrane permeability.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzoic acid derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Case Study : A study evaluating the antimicrobial efficacy of various benzoic acid derivatives found that certain structural modifications increased potency against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines through several mechanisms, including apoptosis induction and cell cycle arrest.

- Research Findings : In vitro studies demonstrated that derivatives with similar structures to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa and A549 . These findings indicate a promising avenue for further exploration in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with inflammation and cancer progression. For example, it could potentially inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators .

- Receptor Modulation : There is evidence suggesting that benzoic acid derivatives can modulate receptor activity, including transient receptor potential (TRP) channels, which are implicated in pain sensation and inflammation .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The lipophilic nature of the compound suggests good absorption characteristics when administered orally.

- Distribution : Its ability to cross biological membranes may facilitate effective distribution to target tissues.

- Metabolism : Preliminary studies indicate that this compound could be metabolized by cytochrome P450 enzymes, which are essential for drug metabolism .

- Excretion : The elimination half-life and clearance rates would need to be established through further pharmacokinetic studies.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-dimethylphenyl)-2-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging aryl halide intermediates (e.g., brominated benzoic acid derivatives) and a 3,5-dimethylphenylboronic acid partner. Key optimization parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% ratio.

- Base : Na₂CO₃ or K₂CO₃ in a mixed solvent system (e.g., dioxane/H₂O, 3:1 v/v) at 80–100°C for 12–24 hours .

- Purification : Post-reaction, acidify the mixture (pH ~2–3) to precipitate the product, followed by recrystallization from ethanol/water.

- Data Table :

| Reaction Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst (PdCl₂(dppf)) | 3 mol% | 78–85 |

| Temperature | 90°C | 82 |

| Solvent | Dioxane/H₂O | 80 |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use multi-spectral analysis :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm for biphenyl groups) and methyl groups (δ 2.2–2.5 ppm). The carboxylic acid proton may appear as a broad peak at δ 12–13 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion ([M-H]⁻ at m/z 255.1025 for C₁₆H₁₅O₂⁻).

- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from:

- Isomer formation : Monitor for ortho/meta-substituted byproducts via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- Assay conditions : Standardize buffer pH (e.g., phosphate buffer at pH 7.4) and enzyme concentrations. Validate using a reference inhibitor (e.g., salicylic acid derivatives) .

- Solubility limitations : Use DMSO stocks (<1% v/v) to avoid solvent interference .

Q. How do substituent effects (e.g., methyl groups at 3,5-positions) influence the compound’s stability in long-term biological studies?

- Methodological Answer :

- Degradation analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Methyl groups enhance steric hindrance, reducing hydrolysis of the carboxylic acid moiety compared to unsubstituted analogs .

- Metabolic stability : Use liver microsome assays (human/rat) to assess CYP450-mediated oxidation. The 3,5-dimethyl groups may slow metabolism, extending half-life (t₁/₂ > 2 hours) .

Q. What mechanistic hypotheses explain the compound’s interaction with cyclooxygenase (COX) enzymes, and how can they be tested?

- Methodological Answer :

- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding to COX-1/2 active sites. The biphenyl moiety may occupy the hydrophobic channel, while the carboxylic acid interacts with Arg120/Arg513 .

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). Pre-incubate the compound with COX-2 and monitor arachidonic acid conversion via UV-Vis (λ = 590 nm) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points (e.g., 180–190°C vs. 195–200°C)?

- Methodological Answer :

- Purification protocols : Compare recrystallization solvents (e.g., ethanol vs. acetone) and heating rates during measurement. Slow crystallization (1°C/min) yields sharper melting ranges.

- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms. The 3,5-dimethyl groups may stabilize specific crystal lattices .

Biological Research Design

Q. What in vitro models are optimal for studying this compound’s anti-inflammatory effects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.